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Comparison of KRAS Inhibitor Selectivity Profiles

The table below summarizes the distinct selectivity and binding characteristics of adagrasib and the pan-

KRAS inhibitor BI-2865.

Feature Adagrasib (KRAZATI) Pan-KRAS Inhibitor (BI-2865)

Target Profile Highly selective for KRAS G12C
mutant [1] [2]

Broadly targets multiple KRAS
mutants & wild-type [3]

Key Mutants
Targeted

G12C only [1] [2] G12A/C/D/F/V/S, G13C/D, V14I, L19F,

Q22K, D33E, Q61H, K117N, A146V/T
[3]

RAS Isoform
Selectivity

KRAS G12C; spares NRAS &
HRAS

KRAS; spares NRAS & HRAS (highly
selective for KRAS) [3]

Binding Mechanism Covalent, irreversible binding to
cysteine 12 in inactive (GDP-
bound) state [1] [2]

Non-covalent, reversible binding to
inactive (GDP-bound) state [3]

Binding Site Switch-II pocket (S-IIP), extends into

P-loop near G12 residue [3]

Overlaps S-IIP, but does not extend

into P-loop channel near G12 [3]
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Feature Adagrasib (KRAZATI) Pan-KRAS Inhibitor (BI-2865)

Structural Basis for
KRAS Selectivity

Dependent on presence of G12C
mutation for covalent bond

Primarily conferred by residue H95 in
KRAS α3-helix [3]

Detailed Experimental Data and Findings

Experimental Data for Pan-KRAS Inhibitor (BI-2865)

Cellular Potency: In isogenic Ba/F3 cell lines, BI-2865 demonstrated potent and broad anti-
proliferative activity against various KRAS mutants (G12C, G12D, G12V) with a mean IC₅₀ of

approximately 140 nM. In contrast, its precursor molecule (without the optimized interactions) showed
significantly lower potency (IC₅₀ ≥ 1 µM) [3].

Binding Affinity: Isothermal Titration Calorimetry (ITC) measurements confirmed high-affinity binding
of BI-2865 to the GDP-loaded state of multiple KRAS variants (WT, G12C, G12D, G12V, G13D), with

dissociation constants (Kd) ranging from 10 to 40 nM. The affinity for GTP-bound state analogs was
60-140 times lower, confirming its selectivity for the inactive state [3].

Functional Inhibition: BI-2865 effectively blocked SOS1-mediated and EDTA-stimulated nucleotide
exchange, preventing KRAS activation. The half-maximal inhibitory concentration (IC₅₀) for inhibiting

nucleotide exchange was approximately 5 nM [3].
In Vivo Efficacy: In mouse models, BI-2865 treatment suppressed the growth of tumors harboring

mutant KRAS without causing a detrimental effect on animal weight, indicating a potential therapeutic
window [3].

Experimental Data for Adagrasib

Clinical Efficacy: A 2024 comparative analysis of clinical trials reported that for patients with KRAS
G12C-mutated NSCLC, adagrasib showed a non-significant trend toward better Progression-Free
Survival (PFS) compared to sotorasib (HR: 0.90), while Overall Survival (OS) was comparable (HR:
0.99) [1].

Overcoming Multidrug Resistance: A 2022 study demonstrated that adagrasib can reverse
multidrug resistance (MDR) mediated by the ABCB1 transporter. It increased the intracellular

accumulation of chemotherapeutic agents like doxorubicin in ABCB1-overexpressing cells by
inhibiting the transporter's efflux activity, both in vitro and in vivo [2].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC11545475/
https://biosignaling.biomedcentral.com/articles/10.1186/s12964-022-00955-8
https://www.smolecule.com/products/s12880579?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key Experimental Protocols

The key findings for the pan-KRAS inhibitor were established through a series of robust and standardized

experimental methods.

Compound Profiling

In Vitro Binding Assays
(ITC, Surface Plasmon Resonance)

Biochemical Functional Assays
(Nucleotide Exchange, Effector Binding)

Cellular Phenotype Assays
(Cell Proliferation, Signaling)

Structural Analysis
(X-ray Crystallography)

In Vivo Efficacy Studies
(Mouse Xenograft Models)

Click to download full resolution via product page

In Vitro Binding Kinetics: Isothermal Titration Calorimetry (ITC) and Surface Plasmon
Resonance (SPR) were used to determine binding affinity (Kd) and kinetics (kₒₙ, kₒff) for various

KRAS mutants and isoforms [3].
Functional Biochemical Assays: Nucleotide exchange (activation) was measured by monitoring

fluorescence changes upon SOS1 or EDTA stimulation. Effector binding was assessed via assays
measuring displacement of the RAF RBD from active, GMPPNP-loaded KRAS [3].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 6 Tech Support

https://www.smolecule.com/products/s12880579?utm_src=pdf-body-img
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.smolecule.com/products/s12880579?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Cellular Assays: Anti-proliferative effects (IC₅₀) were quantified in engineered cell lines (e.g., Ba/F3

cells) dependent on specific KRAS mutants for growth. Target engagement and pathway modulation
were confirmed by Western blot analysis of downstream phosphorylated proteins (e.g., pERK) [3] [2].

Structural Biology: High-resolution cocrystal structures (1.0–1.1 Å) of inhibitors bound to different
KRAS mutants were solved via X-ray crystallography to elucidate the binding mode and molecular

interactions [3].
In Vivo Efficacy: Subcutaneous xenograft mouse models were used. Mice were implanted with

human cancer cells harboring KRAS mutations and treated with the inhibitor or vehicle control. Tumor
volume and animal body weight were monitored over time to assess efficacy and tolerability [3] [2].

Mechanism of Action Visualization

The fundamental difference between the two inhibitor types lies in their binding mode and spectrum of

targetable KRAS mutants, as illustrated below.
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Research Implications Summary

The distinct profiles of these inhibitors highlight different therapeutic strategies. Adagrasib exemplifies a

precision medicine approach for tumors with the KRAS G12C mutation. The pan-KRAS inhibitor represents

a strategy to overcome tumor heterogeneity and preemptively tackle resistance by targeting a broader

spectrum of mutants.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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